7-Tert-butyl-2-[4-(dimethylamino)phenyl]-1,2,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4-ol
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Overview
Description
7-(TERT-BUTYL)-2-[4-(DIMETHYLAMINO)PHENYL]-2,3,5,6,7,8-HEXAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-4(1H)-ONE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as sulfur or nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(TERT-BUTYL)-2-[4-(DIMETHYLAMINO)PHENYL]-2,3,5,6,7,8-HEXAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-4(1H)-ONE typically involves multi-step organic reactions. The process may start with the preparation of the benzothieno-pyrimidine core, followed by the introduction of the tert-butyl and dimethylamino phenyl groups through various substitution reactions. Common reagents used in these steps include alkylating agents, reducing agents, and catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is crucial for the efficient production of such complex molecules.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.
Biology and Medicine
In the field of biology and medicine, compounds with benzothieno-pyrimidine cores have shown potential as therapeutic agents They may exhibit activities such as anti-inflammatory, anti-cancer, or anti-microbial properties
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or electronic characteristics. Its unique structure makes it a candidate for use in advanced materials science.
Mechanism of Action
The mechanism by which 7-(TERT-BUTYL)-2-[4-(DIMETHYLAMINO)PHENYL]-2,3,5,6,7,8-HEXAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-4(1H)-ONE exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Benzothieno[2,3-d]pyrimidines: Compounds with similar core structures but different substituents.
Thieno[2,3-d]pyrimidines: Compounds with a sulfur atom in the ring structure.
Pyrimidinones: Compounds with a pyrimidine core and various functional groups.
Uniqueness
What sets 7-(TERT-BUTYL)-2-[4-(DIMETHYLAMINO)PHENYL]-2,3,5,6,7,8-HEXAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-4(1H)-ONE apart is its specific combination of functional groups and ring structure, which may confer unique chemical and biological properties. Its tert-butyl and dimethylamino phenyl groups could enhance its stability and reactivity compared to similar compounds.
Properties
Molecular Formula |
C22H29N3OS |
---|---|
Molecular Weight |
383.6 g/mol |
IUPAC Name |
7-tert-butyl-2-[4-(dimethylamino)phenyl]-2,3,5,6,7,8-hexahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C22H29N3OS/c1-22(2,3)14-8-11-16-17(12-14)27-21-18(16)20(26)23-19(24-21)13-6-9-15(10-7-13)25(4)5/h6-7,9-10,14,19,24H,8,11-12H2,1-5H3,(H,23,26) |
InChI Key |
LEVOIKJTRLSWOE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)SC3=C2C(=O)NC(N3)C4=CC=C(C=C4)N(C)C |
Origin of Product |
United States |
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